REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][S:10]C(=O)C2C=CC=CC=2)[C:5]([CH:19]=[CH2:20])=[CH:4][N:3]=1.[OH-].[Na+].Cl.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][SH:10])[C:5]([CH:19]=[CH2:20])=[CH:4][N:3]=1 |f:1.2,4.5|
|
Name
|
2-methyl-3-hydroxy-4-benzoylthiomethyl-5-vinylpyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)CSC(C1=CC=CC=C1)=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1 g
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 3×100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=C1O)CS)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |